molecular formula C9H16O4 B1595810 Dimethyl 2,4-dimethylpentanedioate CAS No. 2121-68-8

Dimethyl 2,4-dimethylpentanedioate

Cat. No. B1595810
CAS RN: 2121-68-8
M. Wt: 188.22 g/mol
InChI Key: LQLYZPTVIYLWPB-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis in Polypropionates

Dimethyl 2,4-dimethylpentanedioate is utilized in the synthesis of stereoisomers for various derivatives, which are essential building blocks in the total synthesis of many polypropionates. These compounds have significant applications in the field of organic synthesis, particularly in the creation of complex molecular structures (Mas, González, & Vilarrasa, 2003).

Enzyme-Catalyzed Asymmetric Alcoholysis

Research has shown the effective use of Dimethyl 2,4-dimethylpentanedioate in enzyme-catalyzed asymmetric alcoholysis. This process is significant for producing specific stereochemical configurations in organic compounds, which is vital in pharmaceutical and chemical industries (Ozegowski, Kunath, & Schick, 1993).

Potential in Anticancer Activities

Studies have demonstrated that metal complexes involving Dimethyl 2,4-dimethylpentanedioate exhibit promising superoxide dismutase mimetic and anticancer activities. These findings are crucial for developing new chemotherapeutic agents (Devereux et al., 2006).

Catalytic Applications

Dimethyl 2,4-dimethylpentanedioate plays a role in catalytic applications, such as in the hydroformylation of unsaturated esters. These catalytic processes are integral in the production of various industrial chemicals (Kollár, Consiglio, & Pino, 1987).

Enzyme-Catalyzed Sequential Esterification

This compound is used in enzyme-catalyzed sequential esterification, which is a vital process in organic chemistry for producing enantiomerically enriched mono- and diesters. Such processes have significant implications in synthesizing biologically active compounds (Ozegowski, Kunath, & Schick, 1994).

Conformation Induction in Organic Molecules

Research also shows its application in controlling the conformation of neighboring dimethylpentane segments in organic molecules, which is crucial in the study of molecular structures and reactions (Hoffmann, Göttlich, & Schopfer, 2001).

Radiation Chemistry

In radiation chemistry, Dimethyl 2,4-dimethylpentanedioate has been studied for its behavior under gamma-radiolysis, providing insights into the stability and reactivity of branched chain hydrocarbons under radiation (Castello, D'amato, & Tealdo, 1981).

Antimicrobial Activity of Metal Complexes

Metal complexes of this compound have shown antimicrobial activity, which is significant for developing new antimicrobial agents (Devereux et al., 2003).

Safety And Hazards

Future Directions

Future research into more cost-effective production methods and new potential applications of DMDD would be of great interest1. Other potential directions for research include the investigation of DMDD’s potential as a food preservative and its use in nanotechnology1.


Please note that this information is based on the available search results and may not cover all aspects of Dimethyl 2,4-dimethylpentanedioate. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

dimethyl 2,4-dimethylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLYZPTVIYLWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862837
Record name Dimethyl 2,4-dimethylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,4-dimethylpentanedioate

CAS RN

2121-68-8
Record name Pentanedioic acid, 2,4-dimethyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2121-68-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Hayen, R Koch, W Saak, D Haase… - Journal of the American …, 2000 - ACS Publications
Tin hydride-mediated radical additions to a series of α-methylene-glutarates 1, furnishing 2,4-dialkyl-substituted glutarates 3 are reported. The diastereoselectivity of hydrogen transfer …
Number of citations: 31 pubs.acs.org
TR Mellors, CA Rees, WF Wieland-Alter… - Journal of breath …, 2017 - iopscience.iop.org
Mycobacteria are the leading cause of death from infectious disease worldwide and limitations in current diagnostics are hampering control efforts. In recent years, the use of small …
Number of citations: 19 iopscience.iop.org

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